2-(4-Ethylphenyl)-5-pentylpyrimidine
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Overview
Description
2-(4-Ethylphenyl)-5-pentylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyrimidine ring substituted with a 4-ethylphenyl group and a pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-5-pentylpyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used cross-coupling reaction in organic chemistry. This reaction typically involves the coupling of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of various substituted pyrimidines.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors and continuous flow systems. These methods allow for efficient and scalable production of the compound with high purity and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-5-pentylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used in the presence of appropriate catalysts and bases.
Major Products Formed
The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidines, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Ethylphenyl)-5-pentylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-5-pentylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-5-pentylpyrimidine
- 2-(4-Methylphenyl)-5-pentylpyrimidine
- 2-(4-Chlorophenyl)-5-pentylpyrimidine
Uniqueness
2-(4-Ethylphenyl)-5-pentylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-ethylphenyl group and the pentyl chain can influence its reactivity, solubility, and biological activity compared to other similar compounds .
Properties
CAS No. |
113978-96-4 |
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Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-5-pentylpyrimidine |
InChI |
InChI=1S/C17H22N2/c1-3-5-6-7-15-12-18-17(19-13-15)16-10-8-14(4-2)9-11-16/h8-13H,3-7H2,1-2H3 |
InChI Key |
GXKSFVWOGCWDQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)CC |
Origin of Product |
United States |
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